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molecular formula C8H7NO2 B1343845 Furo[2,3-c]pyridin-5-ylmethanol CAS No. 478148-60-6

Furo[2,3-c]pyridin-5-ylmethanol

Cat. No. B1343845
M. Wt: 149.15 g/mol
InChI Key: UUKNFBHTKFKPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732461B2

Procedure details

Furo[2,3-c]pyridin-5-ylmethanol (1.29 g, 8.7 mmol) was dissolved in ethanol (50 ml) and hydrogenated under 1 atmosphere of hydrogen at room temperature over 10% palladium on carbon for 18 h. The mixture was filtered and the filtrate evaporated to dryness to provide the desired compound (1.31 g, 100%).
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH:3]=[CH:2]1>C(O)C.[H][H].[Pd]>[O:1]1[C:5]2=[CH:6][N:7]=[C:8]([CH2:10][OH:11])[CH:9]=[C:4]2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
O1C=CC=2C1=CN=C(C2)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
O1CCC=2C1=CN=C(C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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